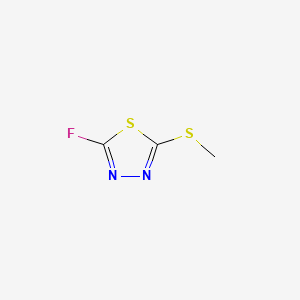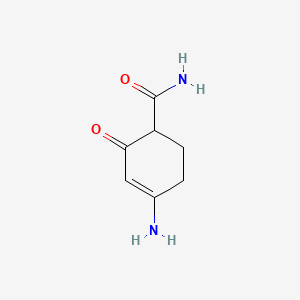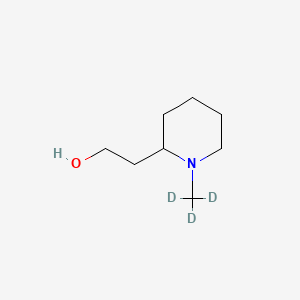![molecular formula C11H21N B13837268 3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
3-Azabicyclo[3.3.1]nonane, 3-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane is a bicyclic compound that features a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves the use of aromatic ketones, paraformaldehyde, and dimethylamine. This method employs a one-pot tandem Mannich annulation, which is a practical and efficient approach to obtain the desired compound in good yields (up to 83%) . The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane are not widely documented, the one-pot tandem Mannich annulation method mentioned above can be adapted for larger-scale production. This method’s efficiency and high yield make it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals
Mecanismo De Acción
The mechanism of action of 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-Azabicyclo[3.3.1]nonane
- 3-Azabicyclo[3.3.1]nonan-9-one
- 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
What sets 3-propan-2-yl-3-azabicyclo[3.3.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the propan-2-yl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
3-propan-2-yl-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3 |
Clave InChI |
JQFXLDSKSNUCHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2CCCC(C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)



![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)


![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)






